N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide
Overview
Description
Synthesis Analysis
Research on related compounds, such as N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, involves methods like single-crystal X-ray diffractometry for determining crystal structures, indicating sophisticated synthesis techniques are employed for these compounds (Zong & Wang, 2009). Another study on nanoparticles and nanocrystals of a nickel(II) complex highlights the use of Fourier transform-infrared spectroscopy and X-ray diffraction for synthesis and characterization, suggesting a multidisciplinary approach to synthesizing and studying such compounds (Saeed et al., 2013).
Molecular Structure Analysis
The determination of molecular structures often involves single-crystal X-ray diffractometry, as seen in the study by Zong and Wang (2009). Such analyses provide critical insights into the arrangement of atoms within a compound, essential for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
The interaction of similar compounds with biological systems or their reactivity under different conditions can shed light on their chemical properties. For example, nitroreductase enzymes have been identified to activate certain nitrobenzamide derivatives, highlighting the potential biochemical interactions of these compounds (Knox et al., 1988).
Physical Properties Analysis
Studies like the one by Pandey et al. (2014) on hydroxyproline derivatives provide insights into the physical properties of similar compounds, such as bond lengths and angles, critical for understanding their three-dimensional structure and potential interactions with biological molecules.
Chemical Properties Analysis
The chemical properties of similar compounds can be elucidated through studies on their synthesis, reactivity, and interaction with various agents. For instance, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide delve into the compound's spectroscopic properties and biological activity, offering a glimpse into the chemical properties that might be expected from "N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide" (He et al., 2014).
Scientific Research Applications
DNA Crosslinking and Cytotoxicity
Research has shown that compounds related to N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide, such as 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, can act as DNA crosslinking agents. These compounds have been studied for their potential to induce cytotoxicity in cells, particularly in relation to phosphate-buffered saline exposure. This indicates a role in inducing DNA damage and potential applications in cancer research (Knox et al., 1993).
Bioactivation and Therapeutic Potential
Another study on similar compounds (5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide) revealed their bioactivation through reduction processes. This bioactivation leads to the formation of DNA-DNA interstrand crosslinks, highlighting their potential as chemotherapeutic agents (Knox et al., 1991).
Metabolic Reduction and Cell Death Induction
A study on 4-iodo-3-nitrobenzamide, a compound structurally similar to N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide, demonstrated its ability to induce cell death in tumor cells upon metabolic reduction. This emphasizes the potential of such compounds in targeted cancer therapy (Mendeleyev et al., 1995).
Nanoparticle Synthesis and Characterization
In materials science, nickel(II) complexes of compounds similar to N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide have been synthesized, characterized, and used for the deposition of nickel sulfide nanocrystals. This indicates potential applications in the development of novel materials and nanotechnology (Saeed et al., 2013).
Quality Control in Pharmaceutical Development
In pharmaceutical sciences, quality control methods have been developed for compounds like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, suggesting the importance of such compounds in drug development and standardization (Sych et al., 2018).
Metal Ion Interaction Studies
Research on N-(methylthiazol-2-yl)-nitrobenzamide isomers, structurally related to the compound , has shown selective interactions with metal ions like copper and iron. This could have implications in the development of selective chemical sensors or in understanding the biochemical interactions of similar compounds (Phukan et al., 2015).
properties
IUPAC Name |
N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-4-5-6-7-15(12(2)19)17-16(20)13-8-10-14(11-9-13)18(21)22/h8-12,15,19H,3-7H2,1-2H3,(H,17,20)/t12-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPCGBQHFCQEEE-SWLSCSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556578 | |
Record name | N-[(2S,3R)-2-Hydroxynonan-3-yl]-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide | |
CAS RN |
119691-06-4 | |
Record name | N-[(2S,3R)-2-Hydroxynonan-3-yl]-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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